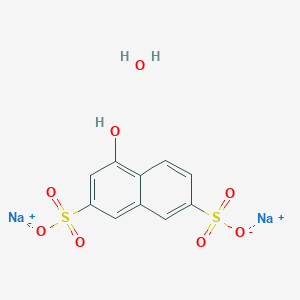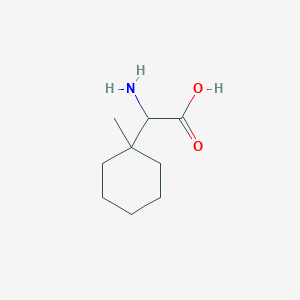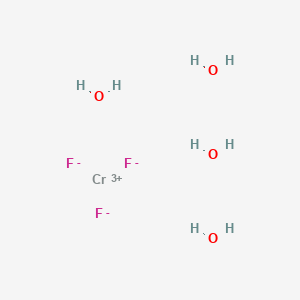
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is a chemical compound with the molecular formula C10H6Na2O7S2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role as an intermediate in the production of dyes, pigments, and chelating reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate typically involves the sulfonation of 4-hydroxynaphthalene. The process begins with the reaction of 4-hydroxynaphthalene with sulfuric acid, leading to the formation of 4-hydroxynaphthalene-2,7-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often obtained as a hydrate, which is then dried and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes
Scientific Research Applications
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the visualization of trichothecenes on thin-layer chromatography plates.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and chelating agents
Mechanism of Action
The mechanism of action of disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The hydroxyl group can form hydrogen bonds, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-naphthol-3,6-disulfonate
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- Chromotropic acid disodium salt dihydrate
Uniqueness
Disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties. Its combination of hydroxyl and sulfonate groups makes it particularly useful in applications requiring high solubility and reactivity .
Properties
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na.H2O/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIHPYLVMUUPO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














